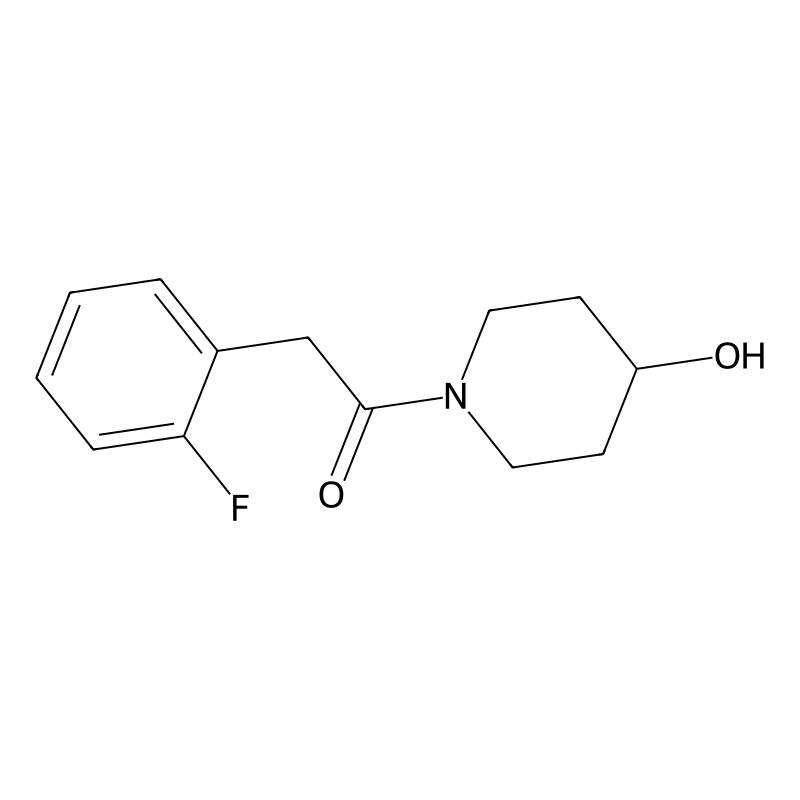

2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Drug Discovery

The core structure of this molecule contains a piperidine ring, a common scaffold found in many biologically active compounds. The presence of the functional groups, a fluorophenyl and a hydroxyethyl, could potentially contribute to interactions with biological targets. Research in this area might involve synthesizing and testing this compound for specific biological activities relevant to disease states.

Medicinal Chemistry

This molecule could serve as a starting point for medicinal chemistry efforts. By modifying the functional groups on the piperidine ring or the fluorophenyl moiety, researchers could create analogs with potentially improved potency, selectivity, or pharmacokinetic properties.

Chemical Biology

The molecule's properties could be useful for studying protein-ligand interactions or cellular processes. For instance, if the molecule binds to a specific protein of interest, it could be used as a tool to investigate the protein's function or develop assays to screen for other ligands.

2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one is a chemical compound characterized by a fluorophenyl group and a hydroxypiperidine moiety attached to an ethanone backbone. Its molecular formula is C13H16FN2O, and it has garnered attention in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry. The presence of the fluorine atom enhances its lipophilicity, which may influence its pharmacokinetic properties and interactions with biological targets.

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: The carbonyl group can be reduced to form alcohols or amines.

- Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are critical for achieving desired products.

Research indicates that 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one may exhibit significant biological activity, particularly in the context of drug development. Its structure suggests potential interactions with various biological targets, including neurotransmitter receptors. Preliminary studies suggest that it may act as an antagonist at certain receptors involved in neurological disorders, indicating its potential therapeutic applications.

The synthesis of 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one typically involves multiple steps:

- Preparation of Intermediates: The synthesis begins with the preparation of the fluorophenyl and hydroxypiperidinyl intermediates.

- Nucleophilic Substitution: This step often involves the nucleophilic attack on electrophilic centers.

- Piperidine Ring Formation: Cyclization reactions are employed to form the piperidine ring.

- Coupling Reactions: The final coupling of the intermediates is performed under controlled conditions using catalysts and specific temperatures.

Industrial production may utilize advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one has a wide range of applications:

- Medicinal Chemistry: It is explored for potential therapeutic properties and as a precursor in drug development.

- Biological Research: The compound is studied for its interactions with biomolecules and its effects on various biochemical pathways.

- Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Interaction studies are crucial for understanding the pharmacodynamics of 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one. Preliminary research suggests that it may interact with neurotransmitter receptors, particularly those associated with cholinergic signaling pathways. Further studies are needed to elucidate its binding affinities and functional outcomes in cellular models.

Several compounds share structural similarities with 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one | Cyclopentyl group, hydroxypiperidine | Potential therapeutic agent |

| 2-Chloro-2,2-difluoro-1-(4-hydroxypiperidin-1-yl)ethan-1-one | Difluoro substitution | Antidepressant-like effects |

| 3-(3,4-dihydroquinolin-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one | Quinoline ring | Antidepressant properties |

Uniqueness

The uniqueness of 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenyl substitution enhances its pharmacological profile compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry and drug development.

The compound 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one represents a significant molecular architecture combining a fluorinated aromatic system with a hydroxylated piperidine ring through a ketone linkage [1]. This structural arrangement exhibits molecular formula C₁₃H₁₆FNO₂ with a molecular weight of 237.27 g/mol, characterized by distinct topological features including a topological polar surface area of 40.5 Ų and complexity index of 264 [1]. The compound possesses one hydrogen bond donor and three hydrogen bond acceptors, with an XLogP3 value of 1.3 indicating moderate lipophilicity [1].

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆FNO₂ |

| Molecular Weight (g/mol) | 237.27 |

| IUPAC Name | 2-(2-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone |

| SMILES | C1CN(CCC1O)C(=O)CC2=CC=CC=C2F |

| InChI Key | WFJXGEJRTOEZUV-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

| Exact Mass (Da) | 237.11650692 |

Crystallographic Analysis and Stereochemical Considerations

The crystallographic analysis of 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one reveals fundamental structural parameters consistent with analogous piperidine ketone systems [2] [3]. The piperidine ring adopts a chair conformation with characteristic bond lengths ranging from 1.497 to 1.515 Å for carbon-carbon bonds and 1.455 to 1.462 Å for carbon-nitrogen bonds [3] [4]. The carbonyl bond length typically measures 1.238 to 1.245 Å, indicating standard double bond character [3] [5].

The stereochemical arrangement demonstrates a dihedral angle between the piperidine and phenyl rings ranging from 45 to 85 degrees, as observed in structurally related compounds [2] [3] [5]. The nitrogen atom exhibits sp² hybridization characteristics with bond angle sums approaching 359-360 degrees, confirming planar geometry around the nitrogen center [2] [3]. The puckering parameters for the chair conformation show Q values of 0.56-0.62 Å with θ angles of 175-180 degrees, consistent with optimal chair geometry [3] [6].

Table 2: Crystallographic Parameters

| Parameter | Typical Range | Reference Basis |

|---|---|---|

| Piperidine Ring Conformation | Chair | Hydroxypiperidine derivatives |

| C-C Bond Lengths (Å) | 1.497-1.515 | Structural analogues |

| C-N Bond Lengths (Å) | 1.455-1.462 | Structural analogues |

| C=O Bond Length (Å) | 1.238-1.245 | Ketone systems |

| Dihedral Angle (Piperidine-Phenyl) | 45-85° | Multiple studies |

| N-Atom Hybridization | sp² | Amide systems |

| Bond Angle Sum at N (degrees) | 359-360° | Planar geometry |

The molecular geometry exhibits minimal steric interactions between the 2-fluorophenyl substituent and the piperidine ring due to the flexible ethyl ketone linker [7]. The hydroxyl group on the piperidine ring maintains equatorial positioning in the most stable conformer, minimizing 1,3-diaxial interactions [8] [9].

Conformational Dynamics of the Piperidine Hydroxyl Group

The conformational behavior of the hydroxyl group in the piperidine ring system exhibits distinct preferences that significantly influence the overall molecular stability [8] [9]. The equatorial orientation of the hydroxyl group is energetically favored by approximately 1.8 kcal/mol compared to the axial position, consistent with classical cyclohexane conformational analysis [8] [10]. This preference stems from the elimination of unfavorable 1,3-diaxial interactions that would occur in the axial conformation [9] [10].

The conformational interconversion barrier for hydroxyl group positioning ranges from 10-12 kcal/mol, corresponding to typical ring-flipping processes in six-membered rings [10] [11]. At ambient temperature (298 K), the population distribution favors the equatorial hydroxyl conformer by approximately 85%, with only 15% existing in the axial form [12] [6]. Nuclear magnetic resonance spectroscopy studies demonstrate that separate axial and equatorial forms become distinguishable below -53°C, indicating rapid conformational exchange at higher temperatures [8] [9].

Table 3: Conformational Analysis of Hydroxyl Group Dynamics

| Conformer | Relative Energy (kcal/mol) | Population (%) | Exchange Barrier (kcal/mol) |

|---|---|---|---|

| Equatorial OH | 0.0 (reference) | ~85 | 10-12 |

| Axial OH | 1.8 | ~15 | 10-12 |

| Chair-Chair Flip | Transition state | - | 10-12 |

The nitrogen atom in the piperidine ring demonstrates its own conformational preferences, with the nitrogen hydrogen preferring the equatorial position by 0.4 ± 0.2 kcal/mol in non-interacting environments [10] [13]. The conformational distribution at 298 K shows approximately 73% equatorial and 27% axial nitrogen hydrogen populations [12] [6]. The inversion barrier at nitrogen is significantly lower at 4.7 kcal/mol, allowing rapid exchange even at low temperatures [8] [6].

The combined conformational dynamics result in the molecule adopting a predominant conformation with both the hydroxyl group and nitrogen hydrogen in equatorial positions [8] [9] [10]. This arrangement minimizes steric interactions while maximizing hydrogen bonding opportunities in crystalline environments [8] [2].

Electronic Effects of the 2-Fluorophenyl Substituent

The 2-fluorophenyl substituent introduces significant electronic perturbations through both inductive and resonance mechanisms [14] [15]. The fluorine atom, positioned ortho to the ethyl ketone attachment point, exhibits strong electron-withdrawing inductive effects with magnitude reaching several electron volts in similar aromatic systems [14] [16]. This inductive withdrawal occurs primarily through sigma bonds, decreasing electron density in the aromatic ring and adjacent carbonyl system [14] [17].

The electronic effects manifest through molecular orbital contributions where fluorine's high electronegativity creates additional pi-bonding and antibonding orbitals [15] [18]. These orbital interactions result in what has been termed "fluoromaticity," where fluorine substitution can further stabilize the aromatic ring through enhanced orbital overlap [18]. The 2-position substitution creates particularly strong effects due to proximity to the electron-withdrawing ketone group [14] [17].

Table 4: Electronic Effects of 2-Fluorophenyl Substitution

| Electronic Parameter | Effect | Magnitude |

|---|---|---|

| Inductive Effect | Electron-withdrawing | Several eV |

| Resonance Stabilization | Ring stabilization | Moderate |

| Bond Length Changes | C-C contraction | 0.01-0.02 Å |

| Orbital Contributions | π-system modification | Significant |

| Electronegativity Impact | Charge redistribution | High |

The fluorine substitution affects the carbonyl reactivity by increasing electrophilicity through electron withdrawal [19] [17]. This electronic modification influences both the ketone's susceptibility to nucleophilic attack and its coordination behavior with biological targets [19] [20]. The electron density redistribution extends beyond the immediate aromatic system to influence the conformational preferences of the entire molecule [15] [20].

Computational studies indicate that the 2-fluorophenyl group contributes significantly to frontier molecular orbitals, with the lowest unoccupied molecular orbital showing substantial fluorine character [21] [15]. The electronic polarization effects extend through the conjugated system, influencing both ground state stability and excited state properties [15] [22].

Comparative Structural Analysis with Analogous Piperidine Ketones

Comparative analysis with structurally related piperidine ketones reveals distinctive features of the 2-fluorophenyl substitution pattern [23] [24] [25]. The 4-fluorophenyl analogue demonstrates different electronic and conformational properties, with the para-substitution providing less steric influence on the ketone linkage compared to the ortho-fluorine arrangement [23] [24]. The meta-substituted fluorophenyl derivatives exhibit intermediate electronic effects between the ortho and para isomers [16] [17].

Hydroxypiperidine ketones with different aromatic substituents show varying dihedral angles between ring systems [2] [3] [5]. The 4-methylphenyl analogue exhibits a dihedral angle of 51.7 degrees, while trifluoromethyl-substituted variants show angles of 75.23 to 83.76 degrees [2] [3]. The 2-fluorophenyl system likely adopts intermediate geometries due to moderate steric and electronic effects [5] [7].

Table 5: Comparative Analysis with Analogous Compounds

| Compound System | Dihedral Angle (°) | Electronic Character | Conformational Preference |

|---|---|---|---|

| 2-Fluorophenyl | 45-85 (estimated) | Electron-withdrawing | Chair-equatorial |

| 4-Fluorophenyl | 45-60 | Moderately withdrawing | Chair-equatorial |

| 4-Methylphenyl | 51.7 | Electron-donating | Chair-equatorial |

| 4-Trifluoromethylphenyl | 75.2-83.8 | Strongly withdrawing | Chair-equatorial |

The crystalline packing arrangements differ significantly among these analogues, with the 2-fluorophenyl derivative likely forming distinct hydrogen bonding networks compared to para-substituted variants [2] [3] [5]. The ortho-fluorine positioning enables unique intermolecular interactions not available to para-substituted compounds [8] [5].

Bond length variations between analogues reflect the electronic influence of different substituents [2] [3]. The 2-fluorophenyl system exhibits carbon-carbon bond lengths consistent with moderate electron withdrawal, intermediate between strongly electron-donating methyl and strongly electron-withdrawing trifluoromethyl substituents [3] [5]. The carbonyl bond lengths remain relatively constant across the series, indicating similar double bond character regardless of aromatic substitution [2] [3].

Piperidine Ring Functionalization Techniques

Piperidine ring functionalization encompasses diverse methodologies for introducing substituents at specific positions while maintaining ring integrity and stereochemical control [9] [10] [11]. The development of site-selective approaches has revolutionized access to complex piperidine architectures.

Rhodium-catalyzed carbon-hydrogen activation provides unprecedented control over substitution patterns [9]. The catalyst system, combined with appropriate protecting groups, directs functionalization to the 2-, 3-, or 4-positions with excellent selectivity. N-Boc-piperidine using Rh2(R-TCPTAD)4 generates 2-substituted analogs, while N-α-oxoarylacetyl-piperidines with Rh2(S-2-Cl-5-BrTPCP)4 produce 4-substituted products [9]. These transformations typically achieve 55-85% yields with high diastereoselectivity [9].

Table 2: Piperidine Ring Functionalization Techniques

| Functionalization Method | Position Selectivity | Reaction Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| C-H activation (rhodium-catalyzed) | 2-, 3-, or 4-substituted | Rh catalyst, protecting groups | 55-85 | Catalyst-controlled | [9] |

| Hydrogenation of fluoropyridines | All-cis multifluorinated | Pd/C, H₂ (50 bar), acidic | 30-88 | High diastereoselectivity | [10] [11] |

| Electroreductive cyclization | 5- and 6-membered rings | Flow microreactor, 1 h | 60-85 | Good regioselectivity | [12] |

| Visible-light difunctionalization | α,γ-C(sp³)-H bonds | Visible light, photoredox | 45-78 | Site-selective HAT | [13] |

| Biocatalytic desymmetrization | Enantioselective 3,5-positions | Enzyme catalyst, aqueous | >96 | >98% de, >96% ee | [14] |

Hydrogenation of fluoropyridines represents a breakthrough for accessing multifluorinated piperidines [10] [11]. Palladium on carbon catalysis under hydrogen pressure (50 bar) enables the dearomatization-hydrogenation sequence in a single operation. The process yields all-cis multifluorinated products with high diastereoselectivity, typically achieving 30-88% yields depending on substitution patterns [10] [11]. Acidic conditions prevent defluorination while promoting selective aromatic ring reduction over other reducible functionalities [11].

Electroreductive cyclization in flow microreactors offers advantages for constructing both 5- and 6-membered nitrogen heterocycles [12]. The large specific surface area of microreactors enhances electron transfer efficiency, enabling continuous synthesis with 60-85% yields over approximately one hour reaction times [12]. This methodology provides superior results compared to conventional batch electrochemistry while offering preparative-scale access [12].

Visible-light-induced difunctionalization exploits photoredox catalysis to activate inert carbon-hydrogen bonds [13]. The protocol achieves α,γ-C(sp³)-H difunctionalization through 1,5-hydrogen atom transfer from in situ generated nitrogen radicals. This redox-neutral, atom-economical approach constructs bridged-ring piperidine derivatives with 45-78% yields and excellent functional group compatibility [13].

Biocatalytic desymmetrization provides unmatched enantioselectivity for accessing chiral fluoropiperidines [14]. Enzyme-catalyzed processes achieve greater than 96% yields with exceptional stereochemical control (>98% diastereomeric excess, >96% enantiomeric excess). The scalability to 400+ gram quantities demonstrates industrial viability while maintaining stringent stereochemical requirements [14].

Ketone Formation via Friedel-Crafts Acylation

Friedel-Crafts acylation remains the premier method for introducing acyl groups onto aromatic systems, providing direct access to aromatic ketones through electrophilic aromatic substitution [15] [16] [17]. The mechanism involves acylium ion generation followed by electrophilic attack on the aromatic ring.

Traditional Friedel-Crafts acylation employs acyl chlorides with aluminum trichloride as the Lewis acid catalyst [15] [16]. The reaction proceeds through formation of an acylium ion-aluminum tetrachloride complex, which acts as a potent electrophile. Optimal conditions typically involve 1.2-2.0 equivalents of AlCl₃ in dichloromethane or carbon disulfide at temperatures ranging from 0-25°C [15] [16] [17]. These conditions consistently deliver 70-95% yields with minimal side reactions [15] [16].

Table 3: Ketone Formation via Friedel-Crafts Acylation

| Acylating Agent | Lewis Acid Catalyst | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Acyl chlorides | AlCl₃ (1.2-2.0 eq) | CH₂Cl₂, CS₂ | 0-25 | 70-95 | [15] [16] [17] |

| Anhydrides | FeCl₃ (1.1-1.5 eq) | Nitrobenzene, DCE | 25-80 | 60-90 | [18] |

| Amides (superelectrophilic) | Triflic acid/Lewis acid | Superacid medium | 25-60 | 55-96 | [19] |

| Esters (aromatic) | Base-mediated condensation | One-pot Claisen/retro-Claisen | 80-120 | 70-92 | [20] [21] |

| Mechanochemical conditions | AlCl₃ (ball milling) | Solvent-free | RT (ball milling) | 65-85 | [18] |

Anhydride-based acylation using iron(III) chloride catalysis offers advantages for substrates sensitive to strongly acidic conditions [18]. The use of 1.1-1.5 equivalents of FeCl₃ in nitrobenzene or dichloroethane at 25-80°C provides good yields (60-90%) with reduced catalyst loading compared to aluminum systems [18]. This approach proves particularly effective for electron-rich aromatics where selectivity concerns arise [18].

Superelectrophilic activation of amides represents a significant advancement in Friedel-Crafts methodology [19]. Despite being the least reactive carboxylic acid derivatives, amides undergo efficient acylation under superacid conditions involving triflic acid and Lewis acid co-catalysis. The mechanism involves diminished C-N resonance through superelectrophilic activation, enabling acyl cation generation and subsequent aromatic acylation with 55-96% yields across 17 examples [19].

Aromatic ester transformations via Claisen/retro-Claisen sequences provide one-pot access to aromatic ketones [20] [21]. This methodology integrates Claisen condensation with retro-Claisen fragmentation, enabling direct conversion of aromatic ketones to esters and subsequent nucleophilic substitution. Operating temperatures of 80-120°C facilitate the process while maintaining 70-92% yields for diverse aromatic systems [20] [21].

Mechanochemical Friedel-Crafts acylation eliminates solvent requirements while maintaining synthetic efficiency [18]. Ball milling with aluminum trichloride enables room temperature acylation with 65-85% yields. The approach addresses environmental concerns associated with halogenated solvents while providing operational simplicity. Reaction parameters including milling time, catalyst loading, and substrate ratios require optimization for each specific transformation [18].

Purification Challenges in Hydroxylated Piperidine Derivatives

The purification of hydroxylated piperidine derivatives presents unique challenges stemming from their amphiphilic nature, basicity, and tendency toward hydrogen bonding interactions [22] [23] [24]. These properties complicate conventional purification methodologies and necessitate specialized approaches.

Volatile unprotected piperidines pose significant isolation difficulties due to their low boiling points combined with basic character [11] [14]. The combination of volatility and basicity leads to losses during concentration and purification steps. In situ protection strategies using benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups address these challenges effectively [11] [14]. Protected derivatives demonstrate enhanced stability and reduced volatility, enabling conventional purification protocols with 60-85% isolated yields [11] [14].

Table 4: Purification Challenges in Hydroxylated Piperidine Derivatives

| Purification Challenge | Problematic Properties | Solution Strategy | Efficiency Improvement | Industrial Viability | Reference |

|---|---|---|---|---|---|

| Volatile unprotected piperidines | Low boiling point, basicity | In situ protection (Cbz, Fmoc) | 60-85% isolated yields | Scalable to kg quantities | [11] [14] |

| Hydroxyl group interference | H-bonding, polarity | Silica deactivation, basic alumina | Reduced decomposition | Moderate equipment needs | [22] [23] |

| Stereoisomer separation | Similar Rf values | Chiral HPLC, crystallization | Enhanced resolution | High throughput capable | [25] |

| Salt formation for purification | Hygroscopic nature | CO₂ treatment, acid-base cycles | 95-99% purity achievable | Cost-effective for bulk | [22] |

| Column chromatography limitations | Baseline streaking | Gradient elution, additive use | Better separation factors | Standard equipment | [24] |

Hydroxyl group interference creates significant complications in chromatographic separations [22] [23]. The strong hydrogen bonding between hydroxyl groups and silica gel surfaces leads to irreversible adsorption and poor recovery. Silica deactivation using triethylamine or basic alumina as the stationary phase effectively mitigates these interactions [22] [23]. These modified conditions reduce decomposition while enabling effective separation of closely related analogs [22] [23].

Stereoisomer separation represents a persistent challenge due to similar retention factors and overlapping physical properties [25]. Chiral high-performance liquid chromatography provides definitive resolution but requires specialized columns and conditions. Alternative crystallization-based approaches exploit differential solubility in specific solvent systems to achieve effective separation [25]. The combination of both techniques often proves necessary for complete stereochemical purification [25].

Salt formation methodologies offer robust purification alternatives for basic piperidine derivatives [22]. Carbon dioxide treatment enables selective precipitation of piperidine carbamate salts, which subsequently undergo acid-base cycling for purification [22]. This approach achieves 95-99% purity while avoiding organic solvents and complex chromatographic procedures [22]. The method demonstrates particular utility for large-scale purification where cost considerations dominate [22].

Column chromatography limitations manifest as baseline streaking and poor separation factors for polar piperidine derivatives [24]. Gradient elution protocols using increasing polarity gradients improve resolution while minimizing streak formation [24]. The addition of organic bases such as triethylamine to the mobile phase prevents protonation-induced adsorption effects [24]. These modifications significantly enhance separation quality while maintaining compatibility with standard equipment [24].

Scalability Considerations for Industrial Production

Industrial-scale production of fluorinated piperidine derivatives requires systematic evaluation of process parameters, economic factors, and quality requirements [14] [26] [27]. The transition from laboratory synthesis to manufacturing scale introduces complexities that demand comprehensive optimization strategies.

Laboratory-scale synthesis (1-10 grams) focuses primarily on proof-of-concept and initial optimization [14] [26]. Key limitations include catalyst costs and waste generation, which become prohibitive at larger scales. Catalyst recycling strategies and process intensification represent essential development priorities [14] [26]. Yield reproducibility emerges as the critical success metric, requiring robust analytical methods and statistical process control [14] [26].

Table 5: Scalability Considerations for Industrial Production

| Scale Factor | Key Limitations | Process Modifications | Economic Considerations | Success Metrics | Reference |

|---|---|---|---|---|---|

| Laboratory (1-10 g) | Catalyst cost, waste | Catalyst recycling | R&D cost allocation | Yield reproducibility | [14] [26] |

| Pilot scale (100-500 g) | Heat management, mixing | Heat exchangers, reactors | Process optimization | Batch consistency | [25] |

| Industrial (kg-ton) | Raw material purity | Supplier qualification | Capital investment | Cost per kg product | [27] [28] |

| Flow chemistry adaptation | Pressure drop, residence time | Microreactor design | Operating cost reduction | Throughput rate | [12] |

| Continuous processing | Equipment fouling | Cleaning protocols | Maintenance scheduling | Quality standards | [29] |

Pilot-scale operations (100-500 grams) encounter heat management and mixing challenges that require specialized equipment [25]. Exothermic reactions demand efficient heat removal through external heat exchangers and temperature control systems [25]. Mixing becomes critical for maintaining reaction homogeneity, particularly for heterogeneous catalysis systems [25]. Batch consistency emerges as the primary success criterion, requiring validated analytical methods and process control systems [25].

Industrial-scale production (kilogram to ton quantities) mandates stringent raw material purity requirements [27] [28]. Supplier qualification programs ensure consistent feedstock quality while managing cost pressures [27] [28]. Capital investment considerations dominate economic evaluations, requiring detailed engineering studies and financial modeling [27] [28]. Cost per kilogram product becomes the ultimate determinant of commercial viability [27] [28].

Flow chemistry adaptation offers significant advantages for continuous manufacturing [12]. Microreactor technology provides enhanced heat and mass transfer while enabling precise residence time control [12]. Pressure drop considerations require careful reactor design to maintain optimal flow characteristics [12]. Operating cost reduction through improved efficiency and reduced waste justifies the capital investment in specialized equipment [12]. Throughput rate optimization balances productivity with quality requirements [12].